
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound consists of a pyrimidine ring substituted with a pyridin-2-yl group, a thioureido group, and a trifluoromethyl group, which collectively contribute to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Addition of the Thioureido Group: The thioureido group is incorporated through a reaction with thiourea in the presence of a base.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridin-2-yl or thioureido groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-fibrotic, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and exerting anti-fibrotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl and pyrimidine core but lack the thioureido and trifluoromethyl groups.
Thioureido Pyrimidines: Compounds with a thioureido group attached to the pyrimidine ring but without the pyridin-2-yl and trifluoromethyl groups.
Trifluoromethyl Pyrimidines: Pyrimidine derivatives with a trifluoromethyl group but lacking the pyridin-2-yl and thioureido groups.
Uniqueness
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thioureido group contributes to its ability to form hydrogen bonds and interact with biological targets .
Propriétés
Formule moléculaire |
C11H8F3N5S |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C11H8F3N5S/c12-11(13,14)8-5-7(6-3-1-2-4-16-6)17-10(18-8)19-9(15)20/h1-5H,(H3,15,17,18,19,20) |
Clé InChI |
IEYQJSHJEFTCBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
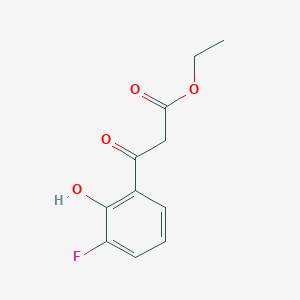

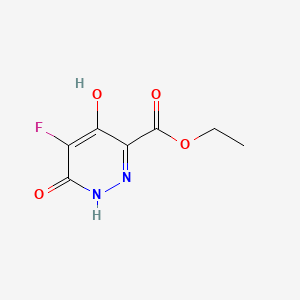
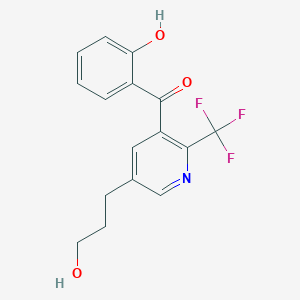
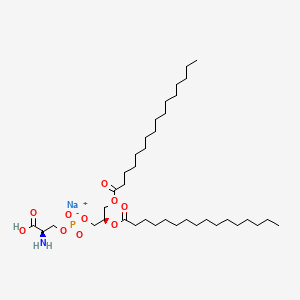
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
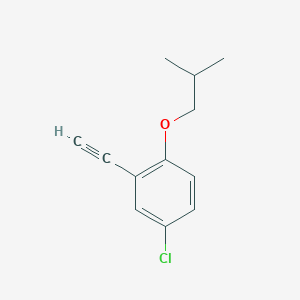
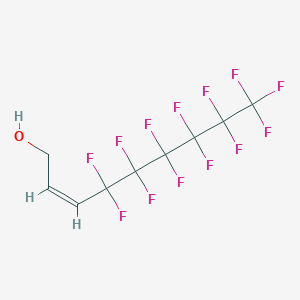
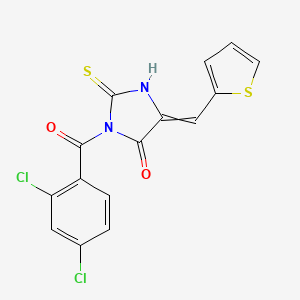
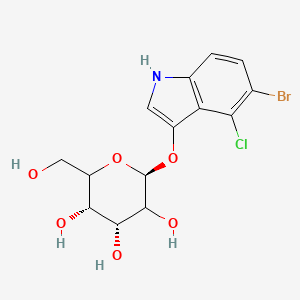
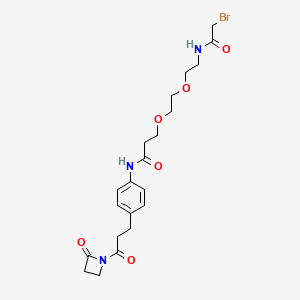
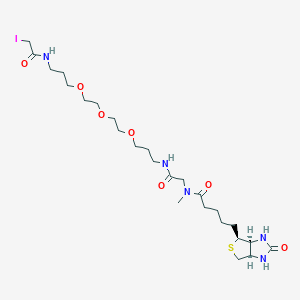
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
